molecular formula C10H14BFO3 B6357137 3-Fluoro-5-(tert-butoxy)phenylboronic acid CAS No. 850592-98-2

3-Fluoro-5-(tert-butoxy)phenylboronic acid

Cat. No.: B6357137
CAS No.: 850592-98-2
M. Wt: 212.03 g/mol
InChI Key: YHQSOXYGCDAKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-(tert-butoxy)phenylboronic acid is an organoboron compound with the molecular formula C10H14BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the third position and a tert-butoxy group at the fifth position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.

Mechanism of Action

Target of Action

3-Fluoro-5-(tert-butoxy)phenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary target of this compound is the palladium catalyst, which facilitates the formation of new carbon-carbon bonds .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the this compound undergoes transmetalation, a process where it transfers its organic group to the palladium catalyst . This process involves the exchange of ligands between two metal centers . The compound interacts with the palladium catalyst, resulting in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key pathway in organic synthesis . The reaction involves the coupling of an organoboron compound, such as this compound, with an organic halide in the presence of a palladium catalyst . The downstream effects of this pathway include the formation of biaryl compounds, which are important structures in many pharmaceuticals and organic materials .

Pharmacokinetics

It’s important to note that the compound’s susceptibility to hydrolysis could potentially influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, including biaryl structures .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the pH of the reaction environment can affect the rate of the reaction . Additionally, the compound’s stability and efficacy can be influenced by storage conditions . It is typically stored at temperatures between 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(tert-butoxy)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-Fluoro-5-(tert-butoxy)iodobenzene with bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(tert-butoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Fluoro-5-(tert-butoxy)phenylboronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-(tert-butoxy)phenylboronic acid is unique due to the presence of both the fluorine and tert-butoxy substituents, which can influence its reactivity and selectivity in chemical reactions. The tert-butoxy group provides steric hindrance, which can affect the compound’s behavior in cross-coupling reactions, while the fluorine atom can influence the electronic properties of the molecule .

Properties

IUPAC Name

[3-fluoro-5-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO3/c1-10(2,3)15-9-5-7(11(13)14)4-8(12)6-9/h4-6,13-14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQSOXYGCDAKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.